N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 921899-01-6
VCID: VC5004339
InChI: InChI=1S/C23H22N2O5S/c1-14-5-8-22-19(11-14)25(3)23(26)18-13-16(6-9-21(18)30-22)24-31(27,28)17-7-10-20(29-4)15(2)12-17/h5-13,24H,1-4H3
SMILES: CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C(=O)N2C
Molecular Formula: C23H22N2O5S
Molecular Weight: 438.5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide

CAS No.: 921899-01-6

Cat. No.: VC5004339

Molecular Formula: C23H22N2O5S

Molecular Weight: 438.5

* For research use only. Not for human or veterinary use.

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide - 921899-01-6

Specification

CAS No. 921899-01-6
Molecular Formula C23H22N2O5S
Molecular Weight 438.5
IUPAC Name N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C23H22N2O5S/c1-14-5-8-22-19(11-14)25(3)23(26)18-13-16(6-9-21(18)30-22)24-31(27,28)17-7-10-20(29-4)15(2)12-17/h5-13,24H,1-4H3
Standard InChI Key WFAUMESVYWGIBF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C(=O)N2C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates a dibenzo[b,f] oxazepine scaffold with a 4-methoxy-3-methylbenzenesulfonamide substituent. The dibenzooxazepine system consists of a seven-membered oxazepine ring fused to two benzene rings, with methyl groups at positions 8 and 10 and a ketone at position 11. The sulfonamide group is attached via a nitrogen linkage to the aromatic system, contributing to the molecule’s polarity and potential for hydrogen bonding .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₃H₂₂N₂O₅S
Molecular Weight438.5 g/mol
CAS Registry Number921899-01-6
Hydrogen Bond Donors2 (NH, SO₂NH)
Hydrogen Bond Acceptors6 (O, SO₂, N)

The sulfonamide moiety enhances aqueous solubility compared to unmodified dibenzooxazepines, while the methoxy and methyl groups on the benzene ring influence lipophilicity and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with the construction of the dibenzooxazepine core. A representative route includes:

  • Cyclization: Condensation of o-aminophenol derivatives with diketones to form the oxazepine ring.

  • Sulfonylation: Reaction of the intermediate amine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.

  • Purification: Chromatographic isolation to achieve >95% purity, as required for pharmacological studies .

Critical challenges include controlling regioselectivity during cyclization and minimizing sulfonamide hydrolysis during acidic workups. Patent WO2019173761A1 describes analogous dibenzooxazepine syntheses using microwave-assisted reactions to improve yield and reduce side products .

Chemical Reactivity and Derivative Development

Sulfonamide Reactivity

The sulfonamide group participates in:

  • N-Alkylation: Reacts with alkyl halides to produce N-alkyl derivatives with altered pharmacokinetics.

  • Hydrolysis: Under strong acidic or basic conditions, cleavage to sulfonic acids and amines occurs, necessitating careful storage.

Structure-Activity Relationship (SAR) Studies

  • Methoxy Position: Para-substitution on the benzene ring optimizes metabolic stability.

  • Methyl Groups: C8 and C10 methyls hinder oxidative metabolism, prolonging half-life in vitro .

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